molecular formula C10H8N4O2 B14516230 N-[2,3'-Bipyridin]-4-ylnitramide CAS No. 62913-26-2

N-[2,3'-Bipyridin]-4-ylnitramide

Cat. No.: B14516230
CAS No.: 62913-26-2
M. Wt: 216.20 g/mol
InChI Key: AIORDMLFWAMTRC-UHFFFAOYSA-N
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Description

N-[2,3’-Bipyridin]-4-ylnitramide is a compound that belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3’-Bipyridin]-4-ylnitramide typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which uses a palladium catalyst in the presence of zinc and copper to facilitate the formation of the bipyridine structure . Another approach involves the use of Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of N-[2,3’-Bipyridin]-4-ylnitramide may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide as the oxidant has been shown to be an efficient method for producing pyridine N-oxides .

Chemical Reactions Analysis

Types of Reactions

N-[2,3’-Bipyridin]-4-ylnitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-[2,3’-Bipyridin]-4-ylnitramide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to coordinate with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . The nitramide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,3’-Bipyridin]-4-ylnitramide is unique due to the presence of the nitramide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other bipyridine derivatives may not be suitable.

Properties

CAS No.

62913-26-2

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

N-(2-pyridin-3-ylpyridin-4-yl)nitramide

InChI

InChI=1S/C10H8N4O2/c15-14(16)13-9-3-5-12-10(6-9)8-2-1-4-11-7-8/h1-7H,(H,12,13)

InChI Key

AIORDMLFWAMTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)N[N+](=O)[O-]

Origin of Product

United States

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